molecular formula C8H13N3O2S B7589686 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid

2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid

Cat. No. B7589686
M. Wt: 215.28 g/mol
InChI Key: MIGRVPFJEBVDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid, also known as ETAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETAP is a derivative of the amino acid proline and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). In

Mechanism of Action

The exact mechanism of action of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid is not fully understood, but it is believed to act as a GABA agonist. GABA is an inhibitory neurotransmitter that regulates neuronal excitability in the brain. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid may enhance the activity of GABA by binding to GABA receptors and increasing the release of GABA.
Biochemical and Physiological Effects:
2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has been shown to have several biochemical and physiological effects in animal models. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid increases the levels of GABA in the brain, which leads to a decrease in neuronal excitability and a reduction in anxiety and seizure activity. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has several advantages for use in lab experiments. It is a stable and soluble compound that can be easily synthesized in large quantities. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid is also selective for GABA receptors and does not interact with other neurotransmitter systems. However, 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has some limitations, including its low bioavailability and poor blood-brain barrier penetration, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid research. One direction is to develop more potent and selective 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid analogs with improved pharmacokinetic properties. Another direction is to investigate the potential of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid and its effects on neuronal function.

Synthesis Methods

The synthesis of 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid involves the reaction of 3-ethyl-1,2,4-thiadiazole-5-carboxylic acid with N-methyl-1,3-propanediamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid as a white crystalline powder with a purity of over 98%.

Scientific Research Applications

2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has been studied extensively for its potential therapeutic applications in various neurological disorders such as epilepsy, anxiety, and depression. 2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid has been shown to have anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety and epilepsy.

properties

IUPAC Name

2-[(3-ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-4-6-9-8(14-10-6)11(3)5(2)7(12)13/h5H,4H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGRVPFJEBVDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N(C)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Ethyl-1,2,4-thiadiazol-5-yl)-methylamino]propanoic acid

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